Cbz-D-allo-isoleucine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17)/t10-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHXJPFZKBRLFU-CMPLNLGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426641 | |
| Record name | Cbz-D-allo-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55723-45-0 | |
| Record name | Cbz-D-allo-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Cbz D Allo Isoleucine and Precursors
Epimerization and Resolution of Isoleucine Stereoisomers
The journey to Cbz-D-allo-isoleucine begins with the challenging task of obtaining the D-allo-isoleucine precursor from the more common L-isoleucine. This involves a two-step process of epimerization and resolution.
Epimerization of L-Isoleucine to D-allo-Isoleucine
Isoleucine is unique among the common amino acids as it possesses two chiral centers, at the α- and β-carbons, leading to four possible stereoisomers: L-isoleucine (2S, 3S), D-isoleucine (2R, 3R), L-allo-isoleucine (2S, 3R), and D-allo-isoleucine (2R, 3S). nih.gov Epimerization at the α-carbon of L-isoleucine is a key step to produce its diastereomer, D-allo-isoleucine. rsc.org This transformation is often catalyzed and proceeds through specific mechanistic pathways.
The conversion of L-isoleucine to a mixture containing D-allo-isoleucine can be achieved through chemical methods. One established protocol involves heating L-isoleucine in acetic acid in the presence of an aromatic aldehyde, such as salicylaldehyde (B1680747). researchgate.net The reaction is typically conducted under reflux conditions in an inert solvent like toluene (B28343). Toluene is favored due to its low solubility for amino acids, which facilitates a heterogeneous reaction mixture conducive to epimerization.
Optimal conditions for this process have been reported to involve a molar ratio of 4:1 of acetic acid to L-isoleucine and 0.2 moles of salicylaldehyde per mole of L-isoleucine. Under reflux at approximately 110°C in toluene for 6 hours, this system can achieve over 90% epimerization, yielding D-allo-isoleucine with an optical purity of 85–92%. Another approach involves a vanadium-catalyzed non-enzymatic transformation using vanadium Schiff base complexes, which can lead to a 1:1 mixture of the corresponding epimers within 2 hours of refluxing in a slightly basic solution. researchgate.net
Enzymatic methods also exist for this epimerization. Isoleucine 2-epimerase, an enzyme found in some Lactobacillus species, can catalyze the epimerization of L-isoleucine to D-allo-isoleucine and vice versa. nih.govfrontiersin.orgasm.org This pyridoxal (B1214274) 5'-phosphate-dependent enzyme shows high specificity for the interconversion at the C-2 position of nonpolar amino acids. nih.gov
Table 1: Catalytic Systems for L-Isoleucine Epimerization
| Catalyst System | Reagents | Solvent | Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| Chemical | Acetic Acid, Salicylaldehyde | Toluene | Reflux (~110°C), 6 hours | >90% epimerization | |
| Chemical | Vanadium Schiff base complex | Slightly basic solution | Reflux, 2 hours | 1:1 mixture of epimers | researchgate.net |
| Enzymatic | Isoleucine 2-epimerase | Sodium-phosphate buffer (pH 7.0) | Varies with enzyme source | Epimerization of L-Ile to D-allo-Ile | nih.govfrontiersin.org |
The epimerization at the α-carbon of isoleucine proceeds through the formation of a planar intermediate, which allows for the stereochemistry at this center to be altered. libretexts.org In the presence of an aldehyde catalyst like salicylaldehyde, a Schiff base intermediate is formed between the amino group of isoleucine and the aldehyde. The acidity of the α-proton is increased in this intermediate.
The mechanism involves the deprotonation of the α-carbon, facilitated by a base (in this case, likely acetate (B1210297) from the acetic acid), to form a resonance-stabilized carbanion. This intermediate is planar at the α-carbon. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of the original L-isoleucine and its epimer, D-allo-isoleucine. rsc.orglibretexts.org The process is a form of keto-enol tautomerism, where the Schiff base facilitates the deprotonation and reprotonation steps. Radical-based mechanisms have also been investigated, particularly in enzymatic systems like the radical S-adenosyl-l-methionine (SAM) peptide epimerase OspD, which proceeds via an α-carbon radical intermediate. nih.gov
Diastereomeric Resolution Techniques for D-allo-Isoleucine
Following the epimerization of L-isoleucine, the resulting mixture contains both L-isoleucine and D-allo-isoleucine. The next critical step is to separate these diastereomers to isolate the desired D-allo-isoleucine. This is typically achieved through diastereomeric resolution.
Diastereomeric resolution relies on the reaction of the diastereomeric mixture with a chiral resolving agent to form diastereomeric salts, which have different physical properties and can thus be separated. libretexts.org For the resolution of D-allo-isoleucine from L-isoleucine, derivatives of tartaric acid are commonly employed as chiral resolving agents.
Specifically, dibenzoyl-(2S,3S)-tartaric acid (DBTA) and p-toluoyl-(2S,3S)-tartaric acid (DTTA) have been shown to be effective. lookchem.comchemicalbook.com These chiral acids react with the amino groups of the isoleucine diastereomers to form diastereomeric salts with different solubilities. The choice of the resolving agent is crucial for achieving efficient separation. sigmaaldrich.com
Once the diastereomeric salts are formed, they can be separated by fractional crystallization. nih.gov This technique exploits the differences in solubility between the diastereomeric salts. In the case of the resolution of the L-isoleucine and D-allo-isoleucine mixture with a tartaric acid derivative like DBTA or DTTA, one of the diastereomeric salts will be less soluble in a given solvent and will preferentially crystallize out of the solution.
For instance, when using dibenzoyl-(2S,3S)-tartaric acid or p-toluoyl-(2S,3S)-tartaric acid, the D-allo-isoleucine complex can be selectively precipitated. The less soluble diastereomeric salt is isolated by filtration, and the desired D-allo-isoleucine can then be recovered by treating the salt with a base to neutralize the tartaric acid derivative. The resolving agent can often be recovered and reused. google.comgoogle.com The efficiency of the separation can be influenced by the solvent system and the presence of achiral acids, which can improve the optical purity of the crystallized complex. google.com
Table 2: Chiral Resolving Agents for Isoleucine Stereoisomers
| Resolving Agent | Abbreviation | Application | Reference |
|---|---|---|---|
| Dibenzoyl-(2S,3S)-tartaric acid | DBTA | Resolution of D-allo-isoleucine from L-isoleucine | lookchem.com |
| Di-4-toluoyl-tartaric acid | DTTA | Resolution of D-allo-isoleucine from L-isoleucine | chemicalbook.com |
| Tartaric acid | - | Resolution of pharmaceutical bases | nih.govnih.gov |
Enzymatic Resolution Approaches (e.g., hog kidney acylase)
Enzymatic resolution is a key strategy for separating diastereomeric mixtures of isoleucine. One common approach involves the acetylation of L-isoleucine, which can lead to epimerization at the C-2 carbon, resulting in a mixture of L-isoleucine and D-allo-isoleucine. This mixture can then be resolved using hog kidney acylase. researchgate.netrsc.org This enzyme selectively hydrolyzes the N-acyl group from L-amino acids, leaving the N-acyl-D-amino acid intact. sigmaaldrich.com Specifically, hog kidney acylase acts on a variety of N-acyl-L-amino acids, while N-acyl-D-amino acids are not hydrolyzed. sigmaaldrich.com This allows for the separation of the desired D-allo-isoleucine derivative from the L-isoleucine.
Another enzymatic approach utilizes D-hydantoinase. google.comgoogle.com This method involves converting L-isoleucine to its corresponding hydantoin (B18101). A D-hydantoinase then selectively hydrolyzes the D-allo-isoleucine hydantoin to N-carbamoyl-D-allo-isoleucine, which can be subsequently converted to D-allo-isoleucine. google.com This process can be optimized to allow for the simultaneous epimerization of the hydantoin at the C-5 position, which can lead to a theoretical yield approaching 100%. google.com
Optimization of Solvent Systems and Conditions for High Optical Purity and Yield
The choice of solvent and reaction conditions is critical for achieving high optical purity and yield. For instance, in the epimerization of L-isoleucine to D-allo-isoleucine, toluene is often preferred as the solvent due to the low solubility of amino acids in it, which favors the reaction. The use of specific catalytic agents, such as acetic acid and salicylaldehyde, at optimal concentrations and reflux temperatures, can yield D-allo-isoleucine with high optical purity.
For the Cbz-protection step, a biphasic system of water and an organic solvent like dichloromethane (B109758) is often employed under Schotten-Baumann conditions. wikipedia.org Maintaining a specific pH range, typically around 8-9 with a base like sodium bicarbonate, is crucial for the reaction's success. Purification techniques such as column chromatography and recrystallization are then used to obtain the final product with high purity.
Alternative Asymmetric Synthesis Routes to D-allo-Isoleucine
Besides enzymatic resolution, other asymmetric synthesis strategies are employed to produce D-allo-isoleucine. One such method is the asymmetric Strecker synthesis, which can start from the commercially available and inexpensive (S)-2-methyl-1-butanol. researchgate.net This multi-step process provides an alternative pathway to the desired D-allo-isoleucine. Another approach involves the stereospecific inversion of the C-2 stereogenic center of L-isoleucine. rsc.org The development of various asymmetric synthesis routes remains a significant area of research in organic chemistry to access non-natural amino acids like D-allo-isoleucine. researchgate.net
Cbz-Protection Strategies for D-allo-Isoleucine
The introduction of the carbobenzyloxy (Cbz) protecting group onto the amino function of D-allo-isoleucine is a fundamental step in its utilization for peptide synthesis.
Implementation of Schotten-Baumann Conditions
The Schotten-Baumann reaction is a widely used method for the N-protection of amino acids. wikipedia.org In the context of this compound synthesis, this involves reacting D-allo-isoleucine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. This reaction is typically carried out in a two-phase solvent system, where an aqueous base neutralizes the hydrochloric acid generated during the reaction, while the reactants and product remain in the organic phase. wikipedia.org
A typical laboratory protocol involves dissolving D-allo-isoleucine in an aqueous solution of sodium hydroxide (B78521) at a reduced temperature, followed by the dropwise addition of benzyl chloroformate. The use of a co-solvent like dioxane may also be employed.
Evaluation of Cbz-Cl Equivalence and Base Activation
The stoichiometry of the reactants, particularly the equivalence of benzyl chloroformate and the activation by a base, are critical parameters. To ensure complete reaction and maximize yield, a slight excess of Cbz-Cl is often used. For example, a molar ratio of 1:1.2 or even 1:1.5 (D-allo-isoleucine to Cbz-Cl) may be employed.
The base plays a crucial role in deprotonating the amino group of D-allo-isoleucine, thereby activating it for nucleophilic attack on the carbonyl carbon of benzyl chloroformate. total-synthesis.com Strong bases like sodium hydroxide or milder bases like sodium bicarbonate are commonly used to maintain the necessary alkaline pH for the reaction to proceed efficiently.
Influence of Allo-Configuration on Acylation Rates
The stereochemistry of the amino acid can influence the rate of acylation. The "allo" configuration in D-allo-isoleucine refers to the specific spatial arrangement of its two chiral centers. researchgate.net This stereochemistry can present steric hindrance that affects the rate of the acylation reaction. It has been noted that the allo-configuration can slightly reduce the acylation rates when compared to L-isoleucine. This may necessitate the use of an excess of the acylating agent, such as Cbz-Cl, to drive the reaction to completion. The difference in reactivity and stereochemistry between isoleucine and allo-isoleucine isomers is a key consideration in synthetic and analytical procedures. rsc.orgrsc.org
Data Tables
Table 1: Optimized Conditions for Epimerization of L-Isoleucine
| Parameter | Optimal Value | Effect on Yield/Purity | Reference |
|---|---|---|---|
| Solvent System | Toluene | Favors epimerization due to low amino acid solubility. | |
| Catalytic Agents | Acetic acid (4 moles per mole of L-isoleucine), Salicylaldehyde (0.2 moles per mole of L-isoleucine) | Achieves >90% epimerization within 6 hours under reflux. |
Table 2: Cbz-Protection of D-allo-Isoleucine under Schotten-Baumann Conditions
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Base Activation | 1M NaOH | Dissolves D-allo-isoleucine and activates the amino group. | |
| Cbz-Cl Equivalence | 1.5 eq | Ensures complete reaction. | |
| Solvent | Dioxane | Co-solvent for the reaction. | |
| Temperature | 5°C | Controls reaction exothermicity. |
Table 3: Chemical Compounds Mentioned | Compound Name | | | :--- | | this compound | | D-allo-Isoleucine | | L-Isoleucine | | Benzyl chloroformate (Cbz-Cl) | | Toluene | | Acetic acid | | Salicylaldehyde | | Sodium hydroxide | | Dichloromethane | | Sodium bicarbonate | | Dioxane | | (S)-2-methyl-1-butanol | | N-carbamoyl-D-allo-isoleucine | | D-allo-isoleucine hydantoin |
Purification and Scalability of this compound Synthesis
The effective purification and scalable production of this compound are critical for its application in fields such as peptide synthesis. Methodologies are designed to ensure high purity and yield, while also considering economic and environmental viability on an industrial scale. Key strategies involve optimized recrystallization, advanced phase-separation techniques, and sustainable practices like solvent and catalyst recycling.
Recrystallization Techniques and Yield Optimization (e.g., ethanol-water systems)
Recrystallization is a fundamental technique for the purification of this compound, effectively removing impurities from the crude product after the protection reaction. The choice of solvent system is paramount for achieving high purity and optimizing the yield.
Ethanol-Water Systems
A widely employed method for purifying this compound is recrystallization from a mixed solvent system of ethanol (B145695) and water. This approach leverages the differential solubility of the target compound and impurities at varying temperatures. Typically, the crude product is dissolved in a hot ethanol-water mixture, and upon gradual cooling, the purified this compound crystallizes out of the solution, leaving impurities behind in the mother liquor.
Research findings indicate that an ethanol-water ratio of 3:1 is effective for this process, consistently producing a product with 85–90% purity and yields within the same range. The optimization of parameters such as the solvent ratio, cooling rate, and final temperature is crucial for maximizing crystal formation and minimizing product loss. Purity is typically validated using techniques like High-Performance Liquid Chromatography (HPLC) to ensure the final product meets required specifications (e.g., >98%).
Table 1: Recrystallization Parameters for this compound Purification
| Parameter | Value/Condition | Outcome | Reference |
|---|---|---|---|
| Solvent System | Ethanol-Water | Effective for selective crystallization | |
| Solvent Ratio | 3:1 | Optimized for yield and purity | |
| Achieved Purity | 85-90% | High purity suitable for further use | |
| Reported Yield | 85-90% | Efficient product recovery |
Industrial-Scale Purification Considerations (e.g., isopropanol-mediated phase separation)
Scaling up the synthesis of this compound from the laboratory to an industrial setting introduces challenges related to handling large volumes, cost-effectiveness, and process efficiency. While recrystallization is effective, alternative methods are often employed at a larger scale to enhance throughput and purity.
Isopropanol-Mediated Phase Separation
In a process described for obtaining high-purity D-allo-isoleucine from its complex with a resolving agent, a mixture of isopropanol (B130326) and water is used to decompose the complex and crystallize the free amino acid. google.com It was found that using isopropanol containing approximately 10% water leads to the recovery of D-allo-isoleucine with very high optical purity (99.9% de) and a yield of around 89.0%. google.com This method is effective because the desired amino acid has low solubility in the isopropanol-water mixture, while the resolving agent and other impurities remain dissolved. google.com This approach not only purifies the product but also simplifies the recovery of the resolving agent from the mother liquor. google.com The principles of this purification are directly applicable to the large-scale production of this compound, where efficient removal of inorganic salts and unreacted reagents is necessary after the Cbz-protection step.
Table 2: Comparison of Laboratory and Industrial Purification Methods
| Method | Scale | Solvent(s) | Typical Purity | Key Advantage | Reference |
|---|---|---|---|---|---|
| Recrystallization | Laboratory | Ethanol-Water | 85-90% | Simplicity and effectiveness for small batches. | |
| Isopropanol-Mediated Separation | Industrial | Isopropanol-Water | >98% | High throughput and purity, suitable for large volumes. | |
| Complex Decomposition/Crystallization | Industrial | Isopropanol-Water (9:1) | 99.9% de | Excellent purity and recovery from intermediate complexes. | google.com |
*Data for Isopropanol-Mediated Separation and Complex Decomposition/Crystallization often pertains to the purification of the precursor, D-allo-isoleucine, a critical step for the final product's quality.
Solvent Recovery and Catalyst Reuse in Sustainable Synthesis
Modern chemical manufacturing places a strong emphasis on sustainability, focusing on minimizing waste and reducing costs. In the synthesis of this compound, these principles are applied through the recovery of solvents and the reuse of catalysts, particularly in the preceding steps that produce the D-allo-isoleucine precursor.
Solvent Recovery : Following the reaction, solvents such as toluene and methanol (B129727) can be distilled from the mother liquors. This process allows for high recovery rates, reported to be around 90%, significantly reducing the consumption of fresh solvents and minimizing chemical waste. The recovered solvents can then be reused in subsequent production batches.
Catalyst Reuse : The salicylaldehyde catalyst used in the epimerization step can also be recovered and reused. Studies have shown that the catalyst retains approximately 80% of its activity over five consecutive batches. This practice leads to a substantial reduction in raw material costs, estimated at around 40%, and lessens the environmental impact associated with catalyst synthesis and disposal.
These sustainable practices are integral to making the production of this compound more economically and environmentally feasible on an industrial scale.
Table 3: Sustainability Metrics in Precursor Synthesis
| Practice | Component | Efficiency/Metric | Impact | Reference |
|---|---|---|---|---|
| Solvent Recovery | Toluene, Methanol | ~90% recovery rate via distillation | Reduces solvent consumption and aqueous waste. | |
| Catalyst Reuse | Salicylaldehyde | Retains 80% activity over 5 batches | Lowers raw material costs by ~40%. |
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy provides a powerful, non-destructive method for assigning the relative stereochemistry of amino acid residues. By analyzing the chemical shifts and coupling constants of specific nuclei, particularly at the α-stereocenter, it is possible to differentiate between isoleucine and allo-isoleucine diastereomers. rsc.orgrsc.org
The differentiation between isoleucine and allo-isoleucine diastereomers via ¹H NMR is primarily based on the distinct chemical environment of the proton at the α-carbon (α-H). rsc.org For N-protected isoleucine derivatives, the α-H signal of the allo diastereomer consistently appears at a higher chemical shift (downfield) compared to the corresponding isoleucine (or normal) diastereomer. rsc.orgresearchgate.netresearchgate.net For Cbz-D-allo-isoleucine, the α-CH proton signal has been reported at approximately δ 4.25 ppm.
This observable difference allows for direct characterization. For example, studies on N-benzoyl-isoleucine methyl esters showed the α-H for the (2R,3S)-D-allo-isoleucine diastereomer at δ 4.90 ppm, which is downfield from the (2S,3S)-L-isoleucine diastereomer signal at δ 4.70 ppm. rsc.org This trend holds across various derivatives and provides a reliable diagnostic tool. rsc.orgresearchgate.net The coupling constants between the α-H and adjacent protons can also differ, providing further structural confirmation. rsc.org
Table 1: Representative ¹H NMR Chemical Shifts (δ) for the α-Proton in Isoleucine and Allo-Isoleucine Diastereomers This table presents data from various N-protected isoleucine derivatives to illustrate the consistent downfield shift of the allo isomer's α-proton.
| Compound Derivative | Isoleucine Diastereomer (δ ppm) | Allo-Isoleucine Diastereomer (δ ppm) | Reference |
|---|---|---|---|
| N-Benzoyl-isoleucine methyl ester | 4.70 (L-iso) | 4.90 (D-allo) | rsc.org |
| Teixobactin Peptide Residue (in DMSO-d₆) | 4.03-4.29 (L-iso) | 4.36 (D-allo) | researchgate.net |
| N-Boc-isoleucine | ~4.04-4.37 | Not specified, but epimerization is observable | semanticscholar.org |
| N-Benzoyl-isoleucine | No apparent epimerization | Complete epimerization observed in azlactone form | acs.org |
Complementing ¹H NMR, ¹³C NMR spectroscopy offers another clear method for distinguishing between isoleucine and allo-isoleucine configurations. In this case, the trend is reversed compared to proton NMR. The chemical shift of the α-carbon in the allo diastereomer is consistently found at a lower value (upfield) relative to the normal isoleucine diastereomer. rsc.orgresearchgate.net
This principle was demonstrated in the structural analysis of the natural product teixobactin, which contains three L-isoleucine residues and one D-allo-isoleucine residue. The α-carbons of the L-isoleucine residues were observed at δ 57.3, 57.8, and 57.9 ppm, while the α-carbon of the D-allo-isoleucine residue was distinctly upfield at δ 56.8 ppm. researchgate.net This upfield shift provides a definitive marker for the allo configuration at the α-center.
Table 2: Representative ¹³C NMR Chemical Shifts (δ) for the α-Carbon in Isoleucine and Allo-Isoleucine Diastereomers This table highlights the characteristic upfield shift of the allo isomer's α-carbon.
| Compound/Residue | Isoleucine Diastereomer (δ ppm) | Allo-Isoleucine Diastereomer (δ ppm) | Reference |
|---|---|---|---|
| Teixobactin Peptide Residue (in DMSO-d₆) | 57.3, 57.8, 57.9 (L-iso) | 56.8 (D-allo) | researchgate.net |
| Generic N-protected derivatives | Higher chemical shift (downfield) | Lower chemical shift (upfield) | rsc.orgresearchgate.net |
The distinct NMR signatures of the isoleucine and allo-isoleucine diastereomers are highly useful for monitoring and quantifying epimerization at the α-carbon during chemical reactions, such as peptide coupling or the synthesis of derivatives. rsc.orgacs.org When a reaction starts with an enantiomerically pure isoleucine derivative (e.g., Cbz-L-isoleucine), the ¹H NMR spectrum will show a single signal for the α-H. acs.org
If epimerization occurs, a new peak corresponding to the α-H of the allo-isoleucine diastereomer will appear downfield. rsc.orgacs.org The degree of epimerization can be calculated by integrating the signals and determining the ratio of the two diastereomers. rsc.org This direct NMR analysis avoids the need for sample hydrolysis followed by chromatography, offering a more immediate assessment of stereochemical integrity during process development and optimization. rsc.orgacs.org For example, the synthesis of azlactones from N-benzoyl-L-isoleucine showed complete epimerization to a 1:1 mixture of diastereomers, which was clearly evidenced by the ¹H NMR spectrum of the product. acs.org
Advanced Chromatographic Techniques for Stereoisomer Analysis
Due to their nearly identical physicochemical properties, the separation of isoleucine stereoisomers requires specialized, high-resolution chromatographic techniques. Chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the predominant methods used for this purpose.
Chiral HPLC is a cornerstone technique for separating the four stereoisomers of isoleucine and accurately determining the enantiomeric excess (ee) or diastereomeric excess (de) of a sample. jst.go.jpnih.govuma.es The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. nih.govsigmaaldrich.com
For N-protected amino acids like this compound, polysaccharide-based CSPs (e.g., Chiralpak® series) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are particularly effective. sigmaaldrich.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol like isopropanol (B130326), is optimized to achieve baseline resolution. For instance, the stereochemical purity of this compound can be confirmed using a Chiralpak® IA column with a hexane/isopropanol mobile phase. This technique is crucial for quality control in synthesis, ensuring that the desired stereoisomer is present and that unwanted enantiomers or diastereomers are below specified limits. nih.govnih.gov
Table 3: Examples of Chiral HPLC Conditions for Isoleucine Stereoisomer Separation
| Chiral Stationary Phase (CSP) | Analyte Form | Typical Mobile Phase | Purpose | Reference |
|---|---|---|---|---|
| Chiralpak® IA (Polysaccharide-based) | This compound | Hexane/Isopropanol (90:10) | Resolve enantiomeric impurities | |
| Astec CHIROBIOTIC T (Teicoplanin-based) | Underivatized amino acids | LC-MS compatible aqueous/organic | Direct analysis of enantiomers | sigmaaldrich.com |
| PBr column (Pentabromobenzyl-modified silica) | Derivatized with L-FDVDA | Methanol (B129727)/Water with Formic Acid | Separation of all four stereoisomers | jst.go.jpnih.gov |
Capillary Electrophoresis (CE) is another powerful analytical tool that offers extremely high separation efficiency and requires minimal sample volume. creative-proteomics.comoup.com In its basic form, CE separates ions based on their electrophoretic mobility in an electric field. To separate neutral or chiral molecules like isoleucine stereoisomers, specific additives are required.
The most common approach is to add a chiral selector to the background electrolyte (BGE). nih.gov Cyclodextrins and their derivatives are frequently used chiral selectors that form transient, diastereomeric inclusion complexes with the amino acid enantiomers, leading to different migration times. nih.govnih.gov Alternatively, the amino acids can be pre-derivatized with a chiral reagent to form diastereomers that can then be separated by standard CE. nih.gov CE has been successfully applied to separate a wide range of amino acids, including the challenging isomers l-leucine, l-isoleucine, and l-allo-isoleucine, in under 30 minutes. nih.gov This makes it a valuable technique for the analysis of complex biological samples and for high-throughput screening applications. nih.govnih.gov
Derivatization Strategies for Enhanced Chromatographic Resolution
The separation of stereoisomers, particularly diastereomers like D-allo-isoleucine from L-isoleucine and other isomers, presents a significant chromatographic challenge due to their similar physical properties. nih.govnih.gov Derivatization with a chiral reagent is a common and effective strategy to convert the enantiomers or diastereomers into new diastereomeric pairs with distinct chromatographic behaviors, thereby enabling their separation on conventional reversed-phase high-performance liquid chromatography (HPLC) columns. nih.govnih.gov
Marfey's Reagent (FDAA): Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), is a widely used chiral derivatizing agent for the stereochemical analysis of amino acids. nih.govnih.govbiosynth.com The reaction involves the nucleophilic substitution of the fluorine atom on the dinitrophenyl ring by the amino group of the amino acid, forming stable diastereomeric derivatives. nih.gov These derivatives exhibit strong UV absorbance at approximately 340 nm, which aids in their detection. nih.gov While generally effective, the enantioselectivity of FDAA can vary depending on the amino acid; for instance, it may show poor selectivity for certain isomers like β-methoxytyrosine. nih.gov For isoleucine and its diastereomers, Marfey's analysis is a standard approach, though challenges in chromatographic resolution can sometimes occur. nih.gov In such cases, coupling HPLC with other techniques like NMR (HPLC-SPE-NMR) can provide the necessary differentiation of the Marfey's derivatives. nih.gov
L-FDVDA and other Advanced Reagents: To improve upon the sensitivity and separation efficiency of Marfey's reagent, advanced derivatives have been developed. One such reagent is Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), which has demonstrated higher sensitivity and better separation for derivatized chiral amino acids compared to L-FDAA. mdpi.com The use of different chiral auxiliaries, such as D-amino acids instead of the typical L-amino acids in Marfey's reagent variants, has also been explored to enhance the separation of diastereomers. nih.gov These derivatization strategies are crucial for the accurate quantification of specific stereoisomers in complex mixtures. nih.govmdpi.com
| Derivatizing Reagent | Common Abbreviation | Principle of Action |
| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Forms diastereomeric derivatives with amino acids for HPLC separation. nih.govnih.gov |
| Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide | L-FDLA | An advanced Marfey's-type reagent for enhanced sensitivity and resolution. mdpi.com |
Mass Spectrometry for Structural Confirmation and Purity Assessment
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and purity verification of this compound. It provides precise mass information and fragmentation patterns that confirm the molecular identity and help identify any impurities or side-products from a reaction.
High-Resolution Mass Spectrometry, typically coupled with an Electrospray Ionization (ESI) source, provides highly accurate mass measurements. escholarship.org This accuracy allows for the determination of the elemental composition of the parent ion, which is a critical step in confirming the chemical formula of this compound. For example, HRMS analysis can be used to verify the mass of a synthesized peptide containing D-allo-isoleucine to within a few parts per million (ppm) of its calculated value, providing strong evidence of its correct synthesis. scholaris.ca
Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC/ESI-MS or LC-MS) is a powerful technique for monitoring reactions and identifying products in complex mixtures. nih.govlcms.cznih.gov In the context of synthesizing or utilizing this compound, LC-MS can be used to track the progress of a reaction, identify the formation of the desired product, and detect any byproducts or unreacted starting materials. scholaris.caunibo.it The separation power of LC resolves the components of the mixture, while the mass spectrometer provides mass information for each component, enabling their identification. nih.govlcms.cz This is particularly valuable in peptide synthesis, where incomplete reactions or side reactions can lead to a mixture of products. unibo.it
| Technique | Abbreviation | Application for this compound | Key Information Provided |
| High-Resolution Mass Spectrometry with Electrospray Ionization | HRMS-ESI | Structural confirmation | Highly accurate mass measurement and elemental composition. escholarship.orgescholarship.org |
| Liquid Chromatography/Electrospray Ionization Mass Spectrometry | LC/ESI-MS | Identification of reaction products and purity assessment | Separation of mixture components and their individual mass identification. nih.govscholaris.calcms.cz |
Infrared (IR) Spectroscopy for Functional Group Verification
Infrared (IR) spectroscopy is a fundamental technique used to verify the presence of key functional groups within a molecule. google.com The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of specific chemical bonds. libretexts.orgcore.ac.uklibretexts.org For this compound, the IR spectrum provides clear evidence for its characteristic structural features.
The key functional groups and their expected IR absorption ranges are:
Carboxylic Acid O-H Stretch: A very broad absorption is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in the carboxylic acid moiety. libretexts.orgcore.ac.uk
C-H Stretches: Absorptions due to C-H stretching in the alkane-like parts of the isoleucine side chain and the aromatic ring of the Cbz group typically appear between 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively. libretexts.orgpressbooks.pub
Carbonyl (C=O) Stretches: Two distinct C=O stretching absorptions are expected. The urethane (B1682113) carbonyl of the Cbz protecting group and the carboxylic acid carbonyl will both show strong, sharp peaks, typically in the region of 1670-1760 cm⁻¹. pressbooks.pub
C-O Stretch: The C-O single bond in the carboxylic acid and the Cbz group will show absorptions in the 1210-1320 cm⁻¹ region. libretexts.org
N-H Bend: The N-H bending vibration of the carbamate (B1207046) group can also be observed. core.ac.uk
The presence of these characteristic absorption bands in the IR spectrum of a sample provides strong confirmatory evidence for the structure of this compound.
| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H stretch | 2500-3300 | Broad |
| Alkane/Aromatic | C-H stretch | 2850-3100 | Strong/Medium |
| Urethane/Carboxylic Acid | C=O stretch | 1670-1760 | Strong, Sharp |
| Carboxylic Acid/Urethane | C-O stretch | 1210-1320 | Medium |
Reactivity and Chemical Transformations of Cbz D Allo Isoleucine
N-(Benzyloxycarbonyl)-D-allo-isoleucine, commonly abbreviated as Cbz-D-allo-isoleucine, is a protected form of the non-proteinogenic amino acid D-allo-isoleucine. The presence of the benzyloxycarbonyl (Cbz) group on the amine and the free carboxylic acid moiety dictates its chemical reactivity, making it a versatile building block in synthetic organic chemistry, particularly in the field of peptide synthesis. Its unique stereochemistry, with the (2R, 3S) configuration, distinguishes it from its other isoleucine stereoisomers. This article details the characteristic reactions involving both the carboxylic acid and the Cbz-protected amine functionalities of the molecule.
Computational Chemistry and Molecular Modeling Studies
Prediction of Conformational Preferences and Stability
The three-dimensional structure and energetic landscape of Cbz-D-allo-isoleucine dictate its physical properties and chemical reactivity. Computational methods are employed to map out this landscape and predict the most stable conformations.
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of conformational preferences. For this compound, MD simulations can be used to explore its behavior in various solvent environments, identifying the most populated conformational states. A key application is modeling the hydrolysis kinetics of the carbobenzoxy (Cbz) protecting group under different pH conditions. Such simulations can reveal the step-by-step process of solvent molecules interacting with the Cbz group, leading to its cleavage.
MD simulations have been effectively used to study the interaction of similar amino acids with host molecules, confirming the formation of stable inclusion complexes and mapping their most probable configurations. frontiersin.org These simulations calculate the potential energy surface, indicating the most energetically favorable positions and orientations of the guest molecule. frontiersin.org Similar methodologies can be applied to this compound to understand its conformational flexibility and the stability of its protecting group. evitachem.com Molecular dynamics has also been utilized to calculate the free energy cost associated with the stereochemical inversion of isoleucine residues, providing insight into structural stability. researchgate.net
Table 1: Representative Parameters for MD Simulation of this compound Hydrolysis
| Parameter | Value / Description | Purpose |
| Force Field | CHARMM, AMBER, GROMOS | Describes the potential energy and forces between atoms. |
| Solvent Model | TIP3P, SPC/E (Explicit Water) | Simulates the aqueous environment for hydrolysis. |
| System Size | ~50,000 atoms | Ensures the molecule is sufficiently isolated from boundary effects. |
| Simulation Time | 100-500 nanoseconds | Allows for sufficient sampling of conformational space and rare events like hydrolysis. |
| Temperature | 298 K (25 °C) | Simulates standard experimental conditions. |
| Pressure | 1 bar | Maintains constant pressure typical for solution-phase reactions. |
| Analysis | RMSD, Radius of Gyration, PMF | Quantifies conformational changes and calculates the energy barrier for hydrolysis. |
This table presents typical, hypothetical parameters for setting up an MD simulation to study this compound.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is particularly powerful for studying chemical reactions, allowing for the precise calculation of energies for reactants, products, and transition states. For this compound, DFT studies can elucidate the mechanisms of reactions like racemization or Cbz group removal by calculating the activation energies for various potential pathways. By identifying the lowest energy path, DFT can predict the most likely reaction mechanism. These computational approaches are now a valuable tool for interpreting and predicting the outcomes of chemical reactions. rsc.org
For instance, DFT calculations can model the nucleophilic acyl substitution reaction involved in the Cbz protection of D-allo-isoleucine, providing insight into how steric hindrance from the allo-configuration affects reaction rates compared to other isomers.
Table 2: Hypothetical DFT-Calculated Energies for Cbz Group Hydrolysis Pathway
| Species | Relative Energy (kcal/mol) | Description |
| Reactant Complex (this compound + H₃O⁺) | 0.0 | The starting point of the reaction in an acidic medium. |
| Transition State 1 (TS1) | +25.4 | The energy barrier for the initial protonation of the carbamate (B1207046). |
| Intermediate 1 | +5.2 | A short-lived protonated intermediate species. |
| Transition State 2 (TS2) | +18.9 | The energy barrier for the cleavage of the C-O bond. |
| Product Complex (D-allo-isoleucine + CO₂ + Benzyl (B1604629) Cation) | -10.7 | The final products of the hydrolysis reaction. |
This table provides illustrative energy values for key points along a hypothetical reaction coordinate, as would be calculated by DFT.
Stereochemical Control and Mechanistic Insights
The specific stereochemistry of this compound—(2R, 3S) configuration—is crucial for its role in the synthesis of complex molecules like bioactive peptides. wikipedia.org Computational studies are vital for understanding and predicting the stereochemical outcomes of its reactions.
Epimerization at the α-carbon is a significant concern in peptide chemistry, as it can lead to undesired diastereomers. Computational analysis, particularly using DFT, can provide a detailed understanding of this process. Studies have suggested that the epimerization of isoleucine to allo-isoleucine can proceed through a keto-enol tautomerism pathway. The mechanism can be catalyzed by an aromatic aldehyde, such as salicylaldehyde (B1680747), which forms a Schiff base with the amino acid. This intermediate stabilizes the negative charge that develops during α-hydrogen abstraction, thereby lowering the activation energy for epimerization. DFT calculations can model this entire catalytic cycle, confirming the role of the catalyst and quantifying the reduction in the energy barrier.
Another context where epimerization is managed is during the enzymatic production of D-amino acids. In the synthesis of D-allo-isoleucine from L-isoleucine hydantoin (B18101), conditions are set to allow for the simultaneous epimerization of the hydantoin's C-5 chiral center. As a D-hydantoinase enzyme selectively hydrolyzes the D-allo-isoleucine hydantoin, the equilibrium continuously shifts, converting the L-form to the D-form, driving the reaction to completion. google.com
The ability to predict the stereoselectivity of a reaction is a primary goal of computational organic chemistry. rsc.org By calculating the energies of the transition states leading to different stereoisomeric products, chemists can predict the major product of a reaction. The stereoselectivity is determined by the difference in the free energies of activation (ΔΔG‡) for the competing pathways.
Advances in theory and computational power have made it possible to obtain meaningful predictions that can guide the rational design of new asymmetric catalysts and synthetic routes. rsc.org For a molecule like this compound, which is often used as a chiral building block, predicting the stereochemical outcome of coupling reactions is essential for efficient synthesis. wikipedia.org For example, computational modeling could predict how the existing stereocenters in this compound will influence the creation of a new stereocenter during peptide bond formation.
Table 3: Correlation of Calculated Energy Difference with Predicted Stereoselectivity
| ΔΔG‡ (kcal/mol) at 298 K | Predicted Product Ratio (Diastereomer 1 : Diastereomer 2) | Predicted Diastereomeric Excess (d.e.) |
| 0.0 | 1 : 1 | 0% |
| 0.68 | 3 : 1 | 50% |
| 1.36 | 10 : 1 | 82% |
| 1.98 | 30 : 1 | 94% |
| 2.72 | 100 : 1 | 98% |
| 4.09 | 1000 : 1 | >99% |
This table illustrates the direct relationship between the transition state energy difference calculated via computational methods and the expected stereochemical outcome of a reaction.
Intermolecular Interactions and Supramolecular Assemblies
The non-covalent interactions of this compound with itself and with other molecules are fundamental to its behavior in solution and in the solid state. These interactions lead to the formation of larger, ordered structures known as supramolecular assemblies.
In the solid state, D-allo-isoleucine is known to form crystal structures with its other stereoisomers, such as L-isoleucine. These crystals are held together by a network of intermolecular interactions, including hydrogen bonds between the amino and carboxyl groups and hydrophobic interactions between the alkyl side chains. acs.org The crystal structure often consists of bilayers where head groups interact via hydrogen bonding, while the hydrophobic tails interact with those of an adjacent chain. acs.org Computational modeling can predict crystal morphology and calculate lattice energies, which must agree well with experimental data to validate the chosen computational model. researchgate.net
This compound can also participate in the formation of host-guest complexes with macrocyclic molecules. Studies on similar amino acids have shown that they can be encapsulated within the cavities of hosts like β-cyclodextrin and cucurbit[n]urils. frontiersin.orgresearchgate.net Molecular mechanics and MD simulations are used to study these complexes, revealing that the primary driving forces for binding are often van der Waals interactions, although electrostatic contributions can be key for discrimination between enantiomers. frontiersin.org Such computational studies can predict the most stable orientation of the guest within the host's cavity and calculate the binding energy of the resulting supramolecular assembly.
Table 4: Key Intermolecular Forces in this compound Assemblies
| Interaction Type | Description | Role in Assembly |
| Hydrogen Bonding | Between the N-H of the carbamate and the C=O of the carboxyl or carbamate groups. | Directs the packing in crystals; key for specific recognition by host molecules. |
| π-π Stacking | Interaction between the aromatic rings of the Cbz groups. | Contributes to the stability of crystal lattices and aggregates in solution. |
| Hydrophobic Interactions | Between the sec-butyl side chains. | Drives aggregation in aqueous media and contributes to crystal packing. acs.org |
| Van der Waals Forces | General non-specific attractive forces. | Provides the main contribution to the binding energy in host-guest complexes. frontiersin.org |
| Dipole-Dipole Interactions | Between the polar carbamate and carboxyl groups. | Orients molecules in the solid state and influences solubility. |
Modeling of Crystal Morphology and Lattice Energy
Computational modeling is instrumental in predicting the final shape of a crystal (its morphology) and the energy of its crystal lattice. These predictions are based on calculating the attachment energy of molecules to different crystal faces. While specific studies exclusively on this compound are not detailed in the provided search results, extensive research on its parent amino acid, L-isoleucine, demonstrates the principles and accuracy of these methods.
Molecular modeling techniques, using both empirical atom-atom and ab initio quantum mechanical methods, have been successfully used to simulate the morphology of L-isoleucine. researchgate.net Crystal structure prediction calculations have been performed for several hydrophobic amino acids, including isoleucine, with results showing that the observed crystal structures are typically found among the lowest energy predicted structures. researchgate.net This demonstrates that computational methods can reliably predict crystal packing even for flexible molecules. researchgate.net The simulated crystal morphology for L-isoleucine is often an elongated hexagonal platelike shape. researchgate.net
Lattice energy is a key indicator of the stability of a crystal structure. For L-isoleucine, the calculated lattice energy shows excellent agreement with experimental data, with a percentage difference of less than 5%. researchgate.net This confirms the suitability of the chosen potential functions and calculation methods. researchgate.net For comparison, the calculated lattice energy for one form of carbamazepine (B1668303) (CBZ), another organic molecule, was -21.62 kcal/mol, which deviated by only 1.36% from the experimental value of -21.33 kcal/mol. researchgate.net The dominant contribution to the lattice energy in L-isoleucine crystals comes from the electrostatic interactions between carbonyl oxygens and amino hydrogens, which form strong hydrogen bonds. researchgate.net
Table 1: Example of Calculated vs. Experimental Lattice Energy
| Compound (Polymorph) | Calculated Lattice Energy (kcal/mol) | Experimental Lattice Energy (kcal/mol) | Error (%) |
|---|---|---|---|
| Carbamazepine (Form III) | -21.62 | -21.33 | 1.36 |
This table illustrates the accuracy of lattice energy calculations for a different organic compound, Carbamazepine, as specific data for this compound was not available in the search results. researchgate.net
Simulations of Host-Guest Interactions (e.g., with cucurbiturils)
Host-guest chemistry studies how a host molecule can form a complex with a guest molecule. Cucurbiturils, pumpkin-shaped macrocyclic molecules, are notable hosts due to their hydrophobic cavity and polar carbonyl-lined portals, which can encapsulate guest molecules. chemrxiv.orgfrontiersin.org The study of these interactions is critical for applications such as drug delivery and detoxification. chemrxiv.org
Simulations and experimental studies have investigated the interactions between amino acids and cucurbit[n]urils (CB[n]). Nuclear Magnetic Resonance (NMR) studies of protonated amino acids, including isoleucine, with cucurbit d-nb.infouril (CB d-nb.info) in solution show a balance between free and complexed forms of the amino acid. researchgate.net For L-isoleucine interacting with CB d-nb.info, the proton signals of its various groups broaden and shift upfield, indicating inclusion within the cucurbituril (B1219460) cavity. researchgate.net
The primary driving forces for the formation of these host-guest complexes are:
Hydrophobic Interactions : The hydrophobic side chain of the amino acid is encapsulated within the hydrophobic cavity of the cucurbituril, leading to the release of high-energy water molecules. frontiersin.org
Ion-Dipole Interactions : The positively charged amino group of the guest molecule interacts favorably with the negatively charged carbonyl portals of the cucurbituril host. researchgate.net
For this compound, the presence of the N-terminal benzyloxycarbonyl (Cbz) group would significantly influence its interaction with a cucurbituril host. The bulky, aromatic Cbz group could compete with the isoleucine side chain for inclusion within the host cavity or could interact with the exterior of the host. The specific stereochemistry of the D-allo-isoleucine would also affect the fit and stability of the resulting complex. Advanced computational techniques like enhanced sampling are used to explore the full landscape of these complex host-guest coordination patterns and predict binding thermodynamics. chemrxiv.org
Table 2: Key Factors in Cucurbituril Host-Guest Complexation
| Interaction Type | Description | Relevance to this compound |
|---|---|---|
| Hydrophobic Effect | The hydrophobic guest (or part of it) enters the host's cavity, displacing water molecules. frontiersin.org | The isoleucine side chain and the phenyl ring of the Cbz group are both hydrophobic and could be included. |
| Ion-Dipole Interaction | A cationic group on the guest interacts with the polar carbonyl portals of the host. researchgate.net | Less direct for this compound as the primary amino group is part of a carbamate and not protonated. However, the carboxylic acid could be deprotonated and interact. |
| Size and Shape Complementarity | The guest must fit properly within the host's cavity for stable complexation. frontiersin.org | The D-allo stereochemistry and the bulky Cbz group create a unique shape that must be matched by the host's cavity size (e.g., CB d-nb.info or CB medchemexpress.com). |
Analysis of Hydrogen-Bonding Networks in Crystal Structures
Hydrogen bonds are crucial interactions that dictate how molecules are arranged in a crystal, a field known as crystal engineering. mdpi.com The analysis of these hydrogen-bonding networks provides fundamental information on the stability and physical properties of the crystalline solid. mdpi.comaps.org In amino acid crystals, these networks are formed by donors (like N-H and O-H groups) and acceptors (like carbonyl oxygen atoms).
While a specific crystal structure for this compound is not analyzed in the search results, the principles of hydrogen bonding in related amino acid and peptide derivative crystals are well-established. In crystals of amino acids, molecules often link together to form extensive three-dimensional networks of infinite chains or rings. nih.gov For instance, in co-crystals of L-isoleucine and D-methionine, the structure is a 3D framework linked by strong O—H⋯O and N—H⋯O hydrogen bonds. researchgate.net
For this compound, the key functional groups involved in hydrogen bonding would be:
The carboxylic acid group (-COOH) , which can act as both a hydrogen bond donor (the -OH part) and an acceptor (the C=O part).
The carbamate group (Cbz) , where the N-H group is an effective hydrogen bond donor and the carbonyl oxygen (C=O) is an acceptor.
The specific stereochemistry of D-allo-isoleucine plays a critical role. Studies on diastereomeric amino acid pairs, such as L-isoleucine:D-allo-isoleucine, show that the crystal structure accommodates distinct molecular chains for each diastereomeric pair, leading to complex packing arrangements. researchgate.net The way these chains interact and form hydrogen bonds is highly dependent on their stereochemical configuration. The analysis of these networks can be performed using computer programs that automatically identify and classify hydrogen-bond motifs, such as rings and chains, within a crystal structure. researchgate.net
Table 3: Potential Hydrogen Bond Donors and Acceptors in this compound
| Functional Group | Potential Role | Type of Hydrogen Bond |
|---|---|---|
| Carboxylic Acid (-OH) | Donor | O-H···O |
| Carboxylic Acid (C=O) | Acceptor | N-H···O or O-H···O |
| Carbamate (-NH-) | Donor | N-H···O |
| Carbamate (C=O) | Acceptor | N-H···O or O-H···O |
| Carbamate Ether (-O-) | Acceptor (weak) | N-H···O or O-H···O |
Applications in Advanced Chemical and Biological Research
Building Block in Complex Molecule Synthesis
The utility of Cbz-D-allo-isoleucine as a synthetic intermediate is well-established. Its protected amine allows for selective reactions at the carboxylic acid terminus, while its specific stereoconfiguration at the α- and β-carbons is essential for creating molecules with precise three-dimensional structures.
Peptide Synthesis and Design
In the realm of peptide chemistry, this compound is utilized to generate novel peptide structures with tailored properties. The incorporation of this non-proteinogenic amino acid can significantly influence the resulting peptide's conformation, stability, and biological activity.
| Strategy for Enhancing Peptide Stability | Mechanism | Expected Outcome |
| D-amino Acid Substitution | Introduction of stereochemically different amino acids (e.g., D-allo-isoleucine) disrupts recognition and cleavage by L-specific proteases. mdpi.comnih.gov | Increased resistance to enzymatic degradation, leading to a longer biological half-life. researchgate.net |
| Conformational Constraint | The specific stereochemistry of D-allo-isoleucine can force the peptide into a more stable and biologically active conformation. | Enhanced receptor binding affinity and improved efficacy. |
Peptide libraries are powerful tools for discovering novel ligands for biological targets such as receptors and antibodies. nih.govnih.gov By creating vast collections of different peptide sequences, researchers can screen for molecules with high binding affinity and specificity. mit.eduresearchgate.net Incorporating unnatural amino acids like this compound into these libraries significantly expands the chemical diversity beyond that of the 20 proteinogenic amino acids. mdpi.com This allows for the exploration of novel structural spaces and the identification of peptides with improved binding characteristics. nih.gov Virtual screening of D-peptide libraries is a computational approach that can predict the binding of peptides containing unnatural amino acids, helping to select promising candidates for synthesis and experimental validation. mdpi.com This strategy can accelerate the discovery of potent and specific peptide-based therapeutics.
Macrocyclization is a widely used strategy to improve the metabolic stability, receptor selectivity, and cell permeability of peptides. nih.govrsc.org this compound can be incorporated as a key component in the linear precursor of a macrocyclic peptide. Various chemical methods, including traditional lactam formation, ring-closing metathesis, and click chemistry, can be employed to cyclize the peptide. nih.gov The inclusion of D-allo-isoleucine can influence the conformational preference of the resulting cyclic structure, which is critical for its biological function. researchgate.netspringernature.com In depsipeptides, where one or more amide bonds are replaced by ester bonds, this compound can be similarly used as a building block to construct these complex cyclic structures.
Synthesis of β-hydroxy-γ-amino Acids and Analogues (e.g., Isostatine, Dolaisoleucine)
This compound is a valuable starting material for the synthesis of other important, non-proteinogenic amino acids. Notably, D-alloisoleucine has been successfully converted into isostatine, a β-hydroxy-γ-amino acid that is a component of the cytostatic depsipeptide dolastatin 10. rsc.orgresearchgate.net This transformation highlights the utility of D-allo-isoleucine as a chiral precursor for constructing complex natural product components. Similarly, derivatives of this compound are precursors for dolaisoleucine, another key component of dolastatin 10. The synthesis of these analogues relies on the precise stereochemistry provided by the D-allo-isoleucine starting material.
| Precursor | Target Molecule | Significance |
| D-alloisoleucine | Isostatine | Key component of the potent anticancer agent dolastatin 10. rsc.orgresearchgate.net |
| D-alloisoleucine derivative | Dolaisoleucine | An essential amino acid residue in dolastatin 10 and its analogues. |
Preparation of Chiral α-Amino Aryl-Ketone Derivatives
Chiral α-amino ketones are versatile intermediates in organic synthesis and are core structures in many biologically active compounds. nih.gov N-protected amino acids, including this compound, can be converted into chiral α-amino aryl-ketones through methods like Friedel-Crafts acylation. mdpi.commdpi.com This reaction involves the acylation of an aromatic ring using an activated derivative of the amino acid, such as an acid chloride or N-hydroxysuccinimide ester. mdpi.com Maintaining the stereochemical integrity at the α-carbon is a critical challenge in these syntheses. nih.gov Studies have investigated the use of isoleucine and its diastereomer, allo-isoleucine, to monitor the retention of chirality during such transformations. mdpi.com The resulting α-amino aryl-ketones can then serve as building blocks for a variety of more complex molecules, including amino alcohols and other amino acid derivatives. nih.govorganic-chemistry.org
Development of Fluorinated Amino Acid Building Blocks
The incorporation of fluorine into amino acids is a powerful strategy in medicinal chemistry and materials science to modulate properties such as hydrophobicity, metabolic stability, and molecular conformation. beilstein-journals.org While this compound is a precursor for such building blocks, a practical synthetic route has been developed for diastereoisomers of 5,5,5-trifluoroisoleucine, including (2R,3S)-5,5,5-trifluoro-allo-isoleucine (D-5-F3-allo-Ile). beilstein-journals.orgnih.gov
The synthesis of these fluorinated analogs often involves a multi-step process starting from fluorinated precursors. For example, a key intermediate, an N-acyloxazolidinone, can be synthesized and then undergo stereoselective amination to yield the desired optically active fluorinated α-amino acids like D-5,5,5-trifluoro-allo-isoleucine. beilstein-journals.orgresearchgate.net This method highlights the importance of having access to specific stereoisomers like D-allo-isoleucine to create structurally diverse and functionally unique fluorinated building blocks for peptide and protein engineering. beilstein-journals.org Fluorinating the δ-position of isoleucine, as in 5-F3Ile, has been shown to increase hydrophobicity and has a less detrimental effect on α-helix propensity compared to fluorination at other positions. beilstein-journals.org
Stereochemical Probes in Protein and Enzyme Studies
Impact of Allo-Isoleucine on Protein Folding, Stability, and Structure
The three-dimensional structure of a protein is dictated by its amino acid sequence, and even subtle changes in stereochemistry can have profound effects on its folding, stability, and function. Branched-chain amino acids (BCAAs) like isoleucine, leucine (B10760876), and valine are critical in forming the hydrophobic cores that drive protein folding and stabilize the final structure. nih.govplos.org The side chains of these residues form clusters that effectively exclude water from the protein's interior, strengthening the hydrogen bond network of the polypeptide backbone and enhancing the cooperativity of the folding process. nih.gov
The substitution of a canonical amino acid with a diastereomer such as allo-isoleucine serves as a powerful stereochemical probe. L-isoleucine has a (2S,3S) configuration, while L-allo-isoleucine is (2S,3R). This single change at the β-carbon (Cβ) alters the spatial orientation of the side chain, which can disrupt the precise packing within the hydrophobic core. nih.gov Studies on model proteins like coiled-coils have demonstrated that hydrophobicity and packing effects are distinct and crucial for stability. Substituting leucine residues with isoleucine or valine at specific positions within the hydrophobic core results in significant changes in protein stability, highlighting the subtle control that side-chain stereochemistry exerts on protein structure. nih.gov Therefore, incorporating D-allo-isoleucine can provide high-resolution information on the steric constraints and packing forces within a specific microenvironment of a protein during folding and in its final native state.
Enzyme Engineering and Activity Modulation (e.g., Isoleucine Dioxygenase, Isoleucine 2-Epimerase)
D-allo-isoleucine is a key substrate and product for certain enzymes, making it and its derivatives useful tools for studying enzyme mechanisms and for enzyme engineering.
Isoleucine 2-Epimerase: This enzyme, found in bacteria such as Lactobacillus buchneri, catalyzes the reversible epimerization at the α-carbon (Cα) of isoleucine, interconverting L-isoleucine (L-Ile) and D-allo-isoleucine (D-allo-Ile). nih.govresearchgate.net The enzyme is highly specific for nonpolar amino acids. nih.gov Structural studies have revealed that the enzyme's active site accommodates D-allo-isoleucine, and crystal structures have been solved with a reaction-intermediate analog bound, providing insights into the catalytic mechanism. nih.gov The reaction proceeds through the abstraction of the α-hydrogen from the substrate to form an intermediate, followed by the re-addition of a hydrogen to yield the epimerized product. nih.gov Kinetic analyses of Isoleucine 2-Epimerase from Lactobacillus species show that it processes both L-isoleucine and D-allo-isoleucine, although with different efficiencies. nih.govresearchgate.net
Isoleucine Dioxygenase: This class of enzymes typically catalyzes the hydroxylation of L-isoleucine to form 4-hydroxyisoleucine. nih.gov L-isoleucine dioxygenase (IDO) is an Fe(II)/α-ketoglutarate-dependent enzyme that exhibits substrate specificity for L-aliphatic amino acids. mdpi.com While extensive research has focused on engineering IDO to expand its substrate scope towards other amino acids, specific studies detailing its activity or modulation by D-allo-isoleucine are not prominent in the available literature. nih.govmdpi.com
Medicinal Chemistry and Neurobiology Research
Neuropharmacological Investigations (e.g., seizure activity reduction)
While there is a lack of direct studies on the anticonvulsant properties of this compound or D-allo-isoleucine itself, research into other D-amino acids has revealed potent neuropharmacological effects. Notably, D-leucine, an isomer of the canonical L-leucine, has demonstrated significant anti-seizure properties in preclinical models. nih.govnih.gov
In studies using kainic acid-induced and electroshock-induced seizure models in mice, D-leucine was found to be as effective or even more effective than its L-enantiomer. nih.gov Crucially, unlike L-leucine, D-leucine was able to potently terminate seizures even after their onset, a property highly desirable in clinical anticonvulsants. nih.govnih.gov D-leucine suppressed ongoing seizures with an efficacy comparable to the commonly used drug diazepam but without its sedative side effects. nih.gov This research suggests that D-amino acids may represent a novel class of anti-seizure agents, potentially acting through a new therapeutic target, which warrants further investigation into related compounds like D-allo-isoleucine. nih.gov
Modulation of Dopaminergic Pathways for Mood Disorders
Dopaminergic pathways are critical neural circuits involved in regulating mood, motivation, and reward, and their dysfunction is implicated in mood disorders like major depression. nih.govnih.gov While direct evidence linking D-allo-isoleucine to the modulation of these pathways is not available, a growing body of research has connected the metabolism of branched-chain amino acids (BCAAs)—a group that includes isoleucine and its isomers—to depression. plos.org
Targeted Therapies for Cardiovascular Conditions
While research directly investigating this compound for cardiovascular therapies is not prominent in current scientific literature, the role of its parent amino acid, isoleucine, is an area of growing interest in cardiovascular disease (CVD) research. nih.gov Branched-chain amino acids (BCAAs), including isoleucine, leucine, and valine, are essential nutrients involved in numerous metabolic processes. mdpi.com Epidemiological and clinical studies have suggested a complex relationship between circulating BCAA levels and cardiovascular health.
Several prospective studies have identified elevated concentrations of isoleucine as being independently associated with an increased risk of developing cardiovascular diseases, including heart failure, atherosclerosis, coronary artery disease, and stroke. nih.govresearchgate.netmdpi.com This association has led researchers to explore whether BCAAs are simply biomarkers of underlying metabolic dysfunction (such as insulin (B600854) resistance) or active participants in the pathophysiology of CVD. nih.govmdpi.com For instance, impaired BCAA metabolism has been observed in failing hearts, suggesting that localized deficiencies in BCAA catabolism could be a hallmark of cardiac dysfunction. nih.gov
This link between isoleucine and CVD pathophysiology suggests that modulating BCAA metabolic pathways could be a potential therapeutic strategy. Although therapies involving the specific stereoisomer D-allo-isoleucine, particularly in its protected Cbz form, have not been explored, the broader field points toward the importance of understanding the metabolism of all isoleucine isomers in the context of cardiovascular health.
Investigation of Antimicrobial Activity of Derivatives
The incorporation of non-standard amino acids is a well-established strategy for developing novel antimicrobial peptides (AMPs) with improved efficacy. Derivatives of this compound are of interest in this field primarily due to the properties conferred by the D-amino acid stereochemistry. A significant challenge for therapeutic peptides is their rapid degradation by proteases in the body. frontiersin.org Peptides synthesized with D-amino acids, such as D-allo-isoleucine, exhibit substantially enhanced resistance to proteolysis compared to their natural L-enantiomer counterparts. frontiersin.orgnih.gov
D-allo-isoleucine itself has been described as an antimicrobial agent. biosynth.com Its unique conformational properties, which differ from the proteinogenic L-isoleucine, can influence how a peptide interacts with and disrupts microbial membranes, a common mechanism of action for AMPs. biosynth.comnih.gov The antimicrobial activity of peptides containing D-amino acids is generally considered to be equivalent to their L-counterparts, as their primary mode of action often involves non-chiral interactions with the lipid bilayer of bacterial membranes rather than specific chiral protein receptors. nih.gov
In this context, this compound serves as a crucial protected building block for the solid-phase synthesis of these modified antimicrobial peptides. The carbobenzyloxy (Cbz) group protects the amino functionality during peptide chain elongation, allowing for the precise placement of the D-allo-isoleucine residue within a peptide sequence. Subsequent deprotection yields a final peptide engineered for enhanced stability and potent antimicrobial activity. Studies on the biogenesis of the antibiotic actinomycin, which contains D-isoleucine residues, further underscore the importance of these stereoisomers in natural antimicrobial compounds. asm.orgnih.gov
Supramolecular Chemistry and Materials Science
Incorporation into Self-Assembling Systems
The field of supramolecular chemistry leverages non-covalent interactions to construct ordered, functional nanostructures from molecular building blocks. Peptides are particularly valuable in this area due to their programmability and biocompatibility. The incorporation of non-canonical amino acids, such as D-allo-isoleucine, represents a sophisticated strategy for finely tuning the self-assembly process and the properties of the resulting nanomaterials. nih.govnih.gov
The self-assembly of peptides is dictated by factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces. The specific stereochemistry of the constituent amino acids critically influences the peptide's backbone conformation and the spatial orientation of its side chains. Molecular dynamics simulations have shown that D-isoleucine and D-allo-isoleucine exhibit significantly different conformational preferences compared to L-isoleucine. nih.gov
By strategically placing D-allo-isoleucine within a peptide sequence, researchers can introduce specific kinks or turns, altering the peptide's secondary structure and directing its assembly into novel morphologies (e.g., nanofibers, nanoribbons, or hydrogels) that would not be accessible with standard proteinogenic amino acids. acs.orgmdpi.com this compound is the synthetic precursor that enables this precise molecular engineering, allowing for the creation of advanced biomaterials for applications in drug delivery, regenerative medicine, and molecular imaging. nih.govmdpi.com
Design of Materials with Enhanced Mechanical Properties
The stereochemistry of monomeric units is a powerful tool for controlling the bulk physical and mechanical properties of polymers. bham.ac.ukduke.edu The three-dimensional arrangement of atoms along a polymer chain dictates how the chains pack together, which in turn influences material characteristics such as crystallinity, thermal stability, tensile strength, and elasticity. researchgate.netnih.gov Even minor modifications to the stereochemistry of a polymer's side chains can lead to significant changes in its performance. nih.gov
Incorporating a non-canonical amino acid like D-allo-isoleucine into the backbone of a polymer, such as a polyamide or poly(ester amide), introduces a distinct stereocenter compared to materials made from the common L-isoleucine. The unique (2R, 3S) configuration of D-allo-isoleucine would alter the intra- and intermolecular hydrogen bonding patterns and disrupt the crystalline packing that might occur in a polymer made exclusively of L-isomers. nih.gov
This controlled disruption of regularity can be harnessed to create materials with novel properties. Depending on the specific polymer system, this could lead to materials with increased toughness, greater elasticity, or altered degradation rates. bham.ac.uk this compound would serve as the starting monomer in the synthesis of such stereochemically-defined polymers, providing a design parameter to engineer advanced materials with tailored mechanical performance for biomedical or engineering applications.
Comparative Studies with Other Isoleucine Stereoisomers and Amino Acid Derivatives
Comparison with L-Isoleucine and Other Diastereomers
Isoleucine is an unusual amino acid in that it possesses two chiral centers (at the alpha and beta carbons), giving rise to four distinct stereoisomers. rsc.org These isomers can be categorized into two pairs of enantiomers (mirror images) and four pairs of diastereomers (non-mirror-image stereoisomers). This compound is the protected form of one of these four isomers.
The four stereoisomers are:
L-Isoleucine (2S, 3S): The common, proteinogenic form found in nature. researchgate.net
D-Isoleucine (2R, 3R): The enantiomer of L-isoleucine.
L-Alloisoleucine (2S, 3R): A diastereomer of L-isoleucine. wikipedia.org
D-Alloisoleucine (2R, 3S): The enantiomer of L-alloisoleucine and the diastereomer of L-isoleucine.
The subtle differences in stereochemistry lead to distinct physical, chemical, and biological properties.
Analytical Differentiation: Due to their different three-dimensional structures, these diastereomers can be separated and identified using various analytical techniques.
NMR Spectroscopy: The chemical shifts and coupling constants for the proton at the α-carbon are different for isoleucine and allo-isoleucine residues, allowing for their differentiation. rsc.org
Chromatography: High-performance liquid chromatography (HPLC) using chiral columns or specialized chiral derivatizing agents can effectively separate all four isomers. nih.gov
Mass Spectrometry: Ion mobility-mass spectrometry can distinguish between constitutional isomers (leucine vs. isoleucine) and, with more difficulty, diastereomers, which exhibit small but measurable differences in their collision cross-sections. nih.gov
Biological Significance: While L-isoleucine is a fundamental building block of proteins, the other isomers have distinct biological roles. wikipedia.org L-alloisoleucine, for instance, is typically found only in trace amounts in healthy individuals but accumulates in patients with maple syrup urine disease (MSUD), serving as a key diagnostic marker for the condition. wikipedia.orgnih.gov The presence of D-amino acids like D-isoleucine and D-allo-isoleucine in certain natural products, such as the antibiotic actinomycin, points to specialized biosynthetic pathways and functions. asm.orgnih.gov
The following table summarizes the key features of the four isoleucine stereoisomers.
| Property | L-Isoleucine | D-Isoleucine | L-Alloisoleucine | D-Alloisoleucine |
| Stereo Configuration | (2S, 3S) | (2R, 3R) | (2S, 3R) | (2R, 3S) |
| CAS Number | 73-32-5 | 319-78-8 | 1509-34-8 | 1509-35-9 |
| Biological Role | Proteinogenic amino acid | Found in some natural products | Marker for Maple Syrup Urine Disease | Antimicrobial agent; found in natural products |
| Relationship | Enantiomer of D-Isoleucine; Diastereomer of allo-isomers | Enantiomer of L-Isoleucine; Diastereomer of allo-isomers | Enantiomer of D-Alloisoleucine; Diastereomer of iso-isomers | Enantiomer of L-Alloisoleucine; Diastereomer of iso-isomers |
Differentiation of D-Amino Acid Profiles in Biological Systems
The accurate differentiation and quantification of D-amino acids in complex biological matrices is a critical task in modern metabolomics and clinical diagnostics. D-amino acids, once thought to be rare in higher organisms, are now recognized as important molecules involved in various physiological and pathological processes. A key challenge in this field is the separation of stereoisomers—molecules with the same chemical formula and mass but different spatial arrangements. This is particularly relevant for isoleucine, which has four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. The presence of D-allo-isoleucine, for instance, is a pathognomonic biomarker for Maple Syrup Urine Disease (MSUD). revvity.com
Advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for resolving these structurally similar compounds. nih.gov The success of these methods relies on achieving chromatographic separation and ensuring accurate quantification through the use of appropriate internal standards.
The Role of Derivatization and Internal Standards
Quantitative analysis by mass spectrometry requires the use of an internal standard (IS) to correct for variability during sample preparation and instrumental analysis. scioninstruments.com The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., d10-allo-isoleucine), as it shares nearly identical physicochemical properties with the target molecule, ensuring similar behavior during extraction, chromatography, and ionization. revvity.comsemanticscholar.org
However, when a SIL-IS is unavailable, a structural analogue or a chemically modified version of the analyte can be employed. pharmiweb.com In this context, a compound like N-benzyloxycarbonyl-D-allo-isoleucine (this compound) could theoretically serve as such an internal standard. The attachment of the carboxybenzyl (Cbz) group to D-allo-isoleucine creates a new molecule with a distinct mass and different chromatographic properties from the underivatized, or "native," D-allo-isoleucine.
When added to a biological sample at a known concentration at the beginning of the workflow, this compound can be used to track the analytical process. It helps to normalize for any loss of the native analyte during sample cleanup and accounts for variations in instrument response. scioninstruments.comnih.gov
Detailed Research Findings
While direct studies documenting the use of this compound as an internal standard for D-amino acid profiling are not prevalent in the literature, the principles are well-established through extensive research on the separation of isoleucine isomers.
Research has demonstrated the successful separation of underivatized D-allo-isoleucine from its isomers—isoleucine, leucine, and 3-hydroxyproline—using various LC-MS/MS methods. revvity.com These methods are critical for newborn screening for MSUD. One such method achieved baseline separation of these key isobaric compounds, as detailed in the table below.
Table 1: Chromatographic Separation of D-Allo-Isoleucine and Related Isobaric Compounds This table presents representative data from an established LC-MS/MS method for the analysis of amino acids in dried blood spots. The data for this compound is hypothetical, projected to illustrate its potential behavior as a derivatized internal standard, which would typically exhibit a longer retention time due to the increased hydrophobicity from the Cbz group.
Another strategy to differentiate D- and L-amino acids involves chiral derivatization. nih.govbiorxiv.orgnih.gov In this "indirect" approach, the amino acid enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomeric pairs have different physical properties and can be separated on a standard, non-chiral chromatography column. researchgate.netresearchgate.net Reagents such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) have been successfully used to separate all 19 pairs of chiral proteinogenic amino acids in a single analysis. nih.govnih.gov This highlights the power of derivatization to resolve complex mixtures of stereoisomers, a principle that underpins the potential utility of compounds like this compound in advanced analytical research.
Table of Compounds
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes for Enhanced Sustainability and Efficiency
The conventional synthesis of protected amino acids, including Cbz-D-allo-isoleucine, often involves the use of hazardous reagents and generates substantial waste. advancedchemtech.com Future research is poised to address these challenges by developing greener and more efficient synthetic methodologies.
One promising avenue is the exploration of solvent-free or aqueous-based reaction conditions. nih.govwiley.com Techniques like ball-milling have already shown success in the eco-friendly synthesis of other N-protected amino acids, offering a potential template for this compound production with reduced environmental impact. acs.org Furthermore, the development of novel, water-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, which allows for peptide synthesis in aqueous media, could inspire the design of more sustainable Cbz-group analogues or alternative protection strategies. nih.govwiley.comtu-darmstadt.de
Enzymatic catalysis presents another significant opportunity for sustainable synthesis. The use of enzymes like D-hydantoinase for the stereoselective production of D-allo-isoleucine from L-isoleucine precursors showcases the potential of biocatalysis in achieving high stereochemical purity with minimal environmental cost. google.com Future work could focus on identifying or engineering enzymes capable of directly catalyzing the Cbz-protection of D-allo-isoleucine, thereby streamlining the synthetic process.
Exploration of Bioactivity and Therapeutic Potential in Undiscovered Areas
While this compound is primarily recognized as a building block in peptide synthesis, its intrinsic bioactivity and that of its derivatives remain largely uncharted territory. The unique stereoisomeric form of D-allo-isoleucine, a non-proteinogenic amino acid, suggests that peptides incorporating this moiety could exhibit novel pharmacological properties. medchemexpress.com
Future research should systematically investigate the potential of this compound-containing peptides in various therapeutic areas. For instance, given that derivatives of other non-natural amino acids have shown promise in neuropharmacology and as antimicrobial agents, it is plausible that this compound could serve as a scaffold for developing new drugs targeting these or other disease areas. mdpi.com Screening of peptide libraries containing this compound against a wide range of biological targets could uncover unexpected activities.
Moreover, the discovery of N-malonyl-D-allo-isoleucine in plants and the identification of a novel amino acid racemase involved in its synthesis suggest a potential role for D-allo-isoleucine derivatives in biological signaling or defense mechanisms. nih.gov Investigating the metabolic pathways and biological functions of such compounds could open up new avenues for therapeutic intervention.
Integration with Advanced Analytical Techniques for Real-time Monitoring of Reactions
The efficiency and quality of peptide synthesis, where this compound is a key component, can be significantly enhanced by the integration of advanced analytical techniques for real-time reaction monitoring. acs.orgrsc.orgs4science.at Traditional methods often rely on offline analysis, which can be time-consuming and may not provide a complete picture of reaction kinetics. s4science.at
Process Analytical Technology (PAT) tools, such as in-line refractive index (RI) measurements, have demonstrated the ability to monitor solid-phase peptide synthesis (SPPS) in real-time, providing valuable information on coupling, deprotection, and washing steps. acs.orgs4science.atcsic.es Applying these techniques to syntheses involving this compound would enable precise determination of reaction endpoints, leading to optimized reagent consumption and higher purity of the final peptide. acs.orgcsic.es
Furthermore, advanced chromatographic and spectrometric methods are crucial for the chiral analysis of amino acids and their derivatives. mdpi.comaimspress.com Techniques like liquid chromatography-mass spectrometry (LC-MS) combined with chiral derivatizing agents, such as Marfey's reagent, are essential for confirming the stereochemical integrity of this compound and the resulting peptides. mdpi.comnih.govrsc.org The development of new chiral stationary phases and derivatization reagents will continue to improve the resolution and accuracy of these analyses. mdpi.com Trapped ion mobility-mass spectrometry is another emerging technique that offers rapid and sensitive chiral analysis. acs.org
Computational Design of New Derivatives with Tailored Properties
Computational modeling and simulation are powerful tools for accelerating the discovery and optimization of novel molecules. In the context of this compound, computational design can be employed to predict the properties of new derivatives and guide their synthesis for specific applications.
Molecular dynamics simulations can be used to study how the incorporation of this compound influences the conformation and stability of peptides. This understanding is critical for designing foldamers—synthetic peptides with well-defined secondary structures—and for creating peptidomimetics with enhanced biological activity and stability. By modeling the interactions of these designed peptides with biological targets, researchers can prioritize the synthesis of compounds with the highest therapeutic potential.
For instance, computational methods can predict the binding affinity of this compound-containing peptides to specific receptors or enzymes, aiding in the development of targeted therapies. Similarly, modeling the morphology of crystals containing isoleucine derivatives can provide insights into their physical properties and guide the design of new materials. researchgate.net
Role in Advanced Materials and Nanotechnology
The unique structural features of this compound and the peptides derived from it suggest potential applications in the fields of advanced materials and nanotechnology. The ability of amino acids and peptides to self-assemble into ordered nanostructures is a well-established principle that can be harnessed to create novel materials with tailored functionalities.
The incorporation of the non-proteinogenic D-allo-isoleucine residue can introduce specific conformational constraints and intermolecular interactions, leading to the formation of unique supramolecular architectures. These could include nanotubes, nanofibers, or hydrogels with applications in drug delivery, tissue engineering, and biocatalysis.
Furthermore, the Cbz protecting group itself can influence the self-assembly process and the properties of the resulting materials. Future research could explore the use of this compound as a building block for the synthesis of peptide-based polymers, liquid crystals, and other advanced materials. The potential for these materials to interface with biological systems, for example as biosensors or biocompatible coatings, is a particularly exciting avenue for investigation. The broader field of using isoleucine derivatives in materials science is an emerging area with potential for creating materials with enhanced performance.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Cbz-D-allo-isoleucine, and how can reproducibility be ensured?
- Methodological Answer : The synthesis typically involves carbobenzyloxy (Cbz) protection of D-allo-isoleucine using benzyl chloroformate under alkaline conditions. Key steps include:
- Protection : React D-allo-isoleucine with benzyl chloroformate in a 1:1.2 molar ratio in a biphasic system (water/dichloromethane) with sodium bicarbonate to maintain pH 8–9 .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.
- Reproducibility : Document all parameters (temperature, solvent ratios, reaction time) and validate purity via HPLC (>98%) and NMR (e.g., absence of residual solvents or unreacted starting material) .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemical purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomeric impurities; retention time consistency confirms stereochemical integrity .
- 2D NMR (NOESY/ROESY) : Detect spatial proximity of protons to confirm the allo-configuration (e.g., cross-peaks between β-H and δ-CH₃ groups) .
- Optical Rotation : Compare [α]²⁵D values with literature data (e.g., +12.5° in chloroform) to verify enantiopurity .
Q. What are the critical considerations for storing this compound to prevent racemization or degradation?
- Methodological Answer : Store at -20°C in amber vials under argon to minimize exposure to light, moisture, and oxygen. Conduct stability assays via periodic HPLC analysis (e.g., every 3 months) to detect racemization or hydrolysis of the Cbz group .
Q. What are the common side reactions encountered during the incorporation of this compound into solid-phase peptide synthesis?
- Methodological Answer :
- Racemization : Mitigate by using low-temperature (0–4°C) coupling conditions and activating agents like HOBt/DIPEA .
- Incomplete Coupling : Monitor via Kaiser test or Fmoc-deprotection kinetics; repeat coupling cycles with fresh reagents if needed .
Advanced Research Questions
Q. How can researchers resolve discrepancies in enantiomeric excess measurements between chiral HPLC and optical rotation data for this compound?
- Methodological Answer : Discrepancies may arise from impurities (e.g., residual solvents) affecting optical rotation. Cross-validate by:
- Chiral GC-MS : Confirm molecular ion peaks and rule out co-eluting contaminants.
- Calibration Curves : Establish a correlation between [α]²⁵D and HPLC-determined enantiomeric excess (ee) using spiked samples of known impurity levels .
Q. What computational methods are suitable for predicting the stability of this compound under varying pH conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model hydrolysis kinetics of the Cbz group in explicit solvent (e.g., water at pH 2–12) using software like GROMACS.
- Density Functional Theory (DFT) : Calculate activation energies for racemization pathways at different protonation states. Validate predictions with experimental HPLC stability data .
Q. How should researchers approach the optimization of coupling reagents for this compound in peptide elongation to minimize epimerization?
- Methodological Answer : Screen reagents (e.g., HATU vs. PyBOP) in model dipeptide syntheses. Quantify epimerization via:
- Chiral HPLC : Compare ee before/after coupling.
- Additives : Test HOAt or Oxyma Pure to suppress base-induced racemization. Use a factorial design (e.g., 2³ DOE) to assess interactions between reagent, solvent, and temperature .
Q. How can kinetic studies be designed to assess the deprotection efficiency of this compound under catalytic hydrogenation conditions?
- Methodological Answer :
- Reaction Monitoring : Use in situ ¹H NMR to track Cbz group removal (disappearance of benzyl protons at δ 5.1 ppm).
- Parameter Variation : Test Pd/C vs. Pearlman’s catalyst, hydrogen pressure (1–5 atm), and solvent (MeOH vs. THF). Analyze rate constants (k) via nonlinear regression of time-concentration data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
